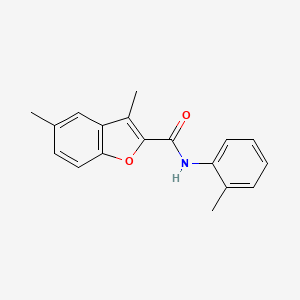
N-((4-oxo-3,4-dihydrophthalazin-1-yl)méthyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone core, which is known for its diverse biological activities.
Applications De Recherche Scientifique
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a suitable alkylating agent. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. For instance, a common method involves dissolving 4-oxo-3,4-dihydrophthalazine in anhydrous tetrahydrofuran, followed by the addition of the alkylating agent and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phthalazinone core allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Mécanisme D'action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The phthalazinone core is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
- Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is unique due to its specific alkyl chain, which can influence its biological activity and solubility. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .
Propriétés
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-7-12(8-4-2)16(21)18-11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJGOTUQUQBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)
![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/new.no-structure.jpg)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)



![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2530419.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2530423.png)
![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
